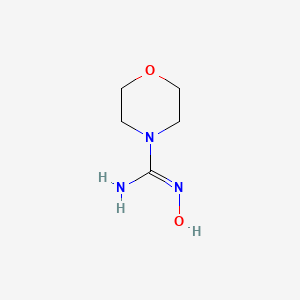![molecular formula C15H12ClN3OS B2778869 1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one CAS No. 1030117-40-8](/img/structure/B2778869.png)
1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It belongs to the pyrazinone class of compounds and has been shown to have high affinity and selectivity for the histamine H3 receptor.
Mecanismo De Acción
1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one is a selective antagonist of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release in the brain. By blocking the H3 receptor, 1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one increases the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which are important for cognitive function.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has been shown to improve cognitive function in animal models by enhancing attention, memory, and learning. It has also been shown to increase wakefulness and reduce sleepiness. In addition, 1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one is its high selectivity for the histamine H3 receptor, which reduces the potential for off-target effects. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the development of 1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one. One potential direction is the investigation of its use in the treatment of other cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI). Another direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Finally, the development of 1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one as a potential therapeutic agent for cognitive disorders in humans will require further clinical trials to assess its safety and efficacy.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one involves several steps, starting with the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid to form 4-chloro-2-(thiophen-2-yl)benzaldehyde. This intermediate is then reacted with hydrazine hydrate and acetic acid to form 4-chloro-2-(thiophen-2-yl)pyrazin-3(2H)-one. The final step involves the reaction of this compound with (2-thienylmethyl)amine to form 1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has been extensively studied in preclinical models for its potential use in the treatment of cognitive disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, 1-(4-chlorophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has also been shown to enhance wakefulness and attention in animal models.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(thiophen-2-ylmethylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-11-3-5-12(6-4-11)19-8-7-17-14(15(19)20)18-10-13-2-1-9-21-13/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIKQVWUJBMTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-{[(thiophen-2-yl)methyl]amino}-1,2-dihydropyrazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl [(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate](/img/structure/B2778793.png)

![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2778796.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2778797.png)
![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2778799.png)


![2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2778807.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2778808.png)
